molecular formula C15H16N2O3S B4026612 methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate

methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B4026612
M. Wt: 304.4 g/mol
InChI Key: WLAFSKSWGROUMR-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is notable for its complex structure, which includes a thiazole ring substituted with a methyl group, a phenylpropanoyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable α-haloketone and thiourea under basic conditions.

    Introduction of the Phenylpropanoyl Group: This step involves the acylation of the thiazole ring with 2-phenylpropanoic acid or its derivatives using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the thiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group in the phenylpropanoyl moiety can yield the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, especially at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylic acid.

    Reduction: Formation of 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Industry

Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and polymers. Its stability and reactivity profile make it suitable for various applications requiring robust chemical intermediates.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity. In anticancer research, it could interfere with cell division processes or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-methyl-2-[(2-phenylacetyl)amino]-1,3-thiazole-5-carboxylate
  • Methyl 4-methyl-2-[(2-phenylbutanoyl)amino]-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate

Uniqueness

Compared to similar compounds, methyl 4-methyl-2-[(2-phenylpropanoyl)amino]-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows for unique interactions with biological targets and chemical reagents, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-methyl-2-(2-phenylpropanoylamino)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-9(11-7-5-4-6-8-11)13(18)17-15-16-10(2)12(21-15)14(19)20-3/h4-9H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAFSKSWGROUMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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